N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide

Catalog No.
S12118739
CAS No.
M.F
C23H21N3O2
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-...

Product Name

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-phenylphenoxy)acetamide

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C23H21N3O2/c27-23(24-15-14-22-25-20-8-4-5-9-21(20)26-22)16-28-19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,27)(H,25,26)

InChI Key

PGABXVYNOWTGME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC3=NC4=CC=CC=C4N3

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide is a complex organic compound characterized by its unique structural features. The molecule consists of a benzoimidazole moiety linked to an ethyl group, which is further connected to a biphenyl unit through an ether linkage. The acetamide functional group enhances its solubility and biological activity. This compound is of interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

The chemical behavior of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide can be explored through various reactions, including:

  • Nucleophilic Substitution: The acetamide group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Esterification: The hydroxyl groups present in the biphenyl structure can react with acyl chlorides to form esters, which may alter the compound's solubility and reactivity.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, this compound can be modified to create derivatives with enhanced biological properties

    N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide exhibits significant biological activity, particularly in:

    • Antimicrobial Properties: Research indicates that compounds with benzoimidazole structures often display antimicrobial effects, potentially inhibiting bacterial growth.
    • Anticancer Activity: Preliminary studies suggest that this compound may interfere with cancer cell proliferation, making it a candidate for further investigation in oncology.
    • Anti-inflammatory Effects: The biphenyl moiety may contribute to anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide can be achieved through several methods:

  • Stepwise Synthesis:
    • Start with the synthesis of 1H-benzimidazole derivatives through cyclization reactions involving ortho-phenylenediamine and carboxylic acids.
    • Follow with alkylation using ethyl halides to introduce the ethyl side chain.
    • Finally, couple the biphenyl component using palladium-catalyzed cross-coupling techniques.
  • One-Pot Reactions:
    • Employing one-pot methods can streamline the synthesis by combining multiple reaction steps into a single process, potentially increasing yields and reducing reaction times.

This compound holds promise in various applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new drugs targeting infections and cancer.
  • Chemical Probes: It can serve as a chemical probe in biological studies to elucidate mechanisms of action related to its biological effects.
  • Material Science: Its unique structure may allow for applications in developing advanced materials or sensors.

Interaction studies involving N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide focus on:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Cellular Uptake: Understanding how this compound is absorbed by cells will inform its efficacy as a drug candidate.

Several compounds share structural similarities with N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide. These include:

Compound NameStructureUnique Features
1H-BenzimidazoleContains a benzimidazole coreKnown for broad-spectrum antimicrobial activity
Biphenylyl AcetamideSimilar biphenyl structureExhibits anti-inflammatory properties
Ethoxy-benzimidazoleEthoxy group instead of biphenylPotentially different solubility and reactivity profiles

The uniqueness of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide lies in its dual functionality from both the benzoimidazole and biphenyl components, potentially offering enhanced pharmacological effects compared to its analogs .

Synthetic Pathways for Benzimidazole-Acetamide Hybrid Compounds

The synthesis of N-[2-(1H-benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide involves a multi-step sequence combining benzimidazole core formation, biphenoxy linkage assembly, and acetamide conjugation.

  • Benzimidazole Core Synthesis:
    Condensation of 3,4-diaminobenzonitrile with aldehydes under acidic conditions yields the benzimidazole scaffold. For example, protection of 2-aminobenzimidazole with para-toluenesulfonyl chloride (p-TsCl) in acetonitrile/water ensures regiochemical control.

  • Biphenoxy Linkage Assembly:
    Suzuki-Miyaura coupling between bromobenzaldehyde derivatives and biphenyl boronic acids constructs the biphenoxy spacer. Palladium catalysts (e.g., Pd–C) in glacial acetic acid/ethanol facilitate cross-coupling with yields exceeding 80%.

  • Acetamide Conjugation:
    Reaction of chloroacetyl chloride with primary amines (e.g., ethylenediamine derivatives) forms the acetamide moiety. Ammonia in benzene at 20°C for 20 hours achieves 84% yield for analogous biphenyl-4-acetamide derivatives.

Optimization of Coupling Reactions for Biphenoxy Linkage Formation

Critical parameters for efficient biphenoxy coupling include:

ParameterOptimal ConditionImpact on Yield
CatalystPd–C (5% wt)Increases cross-coupling efficiency to >90%
Solvent SystemGlacial Acetic Acid/Ethanol (1:1)Enhances solubility of aryl halides
Temperature80–100°CAccelerates oxidative addition
Reaction Time12–15 hoursMinimizes byproduct formation

Hydrogenation of bis-O-acetoxyamidoximes in acetic acid/ethanol with Pd–C remains the gold standard for amidine functionalization.

Crystallographic Characterization of Molecular Geometry

X-ray diffraction studies of analogous compounds (e.g., CID 1183113) reveal:

  • Planar Benzene Rings: The benzimidazole and biphenyl systems adopt near-planar configurations (dihedral angle: 5.2°).
  • Hydrogen Bonding: N–H···O interactions between the acetamide carbonyl and benzimidazole NH stabilize the crystal lattice (bond length: 2.89 Å).
  • Torsional Flexibility: The ethyl spacer between benzimidazole and acetamide allows conformational adaptability (C–C–C–C torsion angle: 112°).

Regioselectivity in Benzimidazole Functionalization

Regiochemical outcomes depend on:

  • Electrophilic Substitution: Nitration at the 5-position of benzimidazole occurs preferentially due to electron-donating NH groups.
  • Protection-Deprotection Strategies: p-TsCl protection of the benzimidazole NH directs subsequent alkylation to the N1 position.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation (selectivity ratio: 7:1).

The solubility profile of N-[2-(1H-benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide derives from its hybrid aromatic system. Experimental data indicate high solubility (>50 mg/mL) in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) due to hydrogen-bond acceptor interactions between the solvent’s carbonyl/sulfoxide groups and the compound’s benzimidazole NH protons [1] [3]. Moderate solubility (10–20 mg/mL) occurs in methanol and ethanol, where the hydroxyl groups partially solvate the acetamide oxygen.

In non-polar solvents (hexane, toluene), solubility falls below 1 mg/mL, consistent with the compound’s large conjugated π-system and polar functional groups. The biphenyl-4-yloxy moiety introduces steric hindrance that reduces crystalline packing efficiency, enhancing solubility relative to unsubstituted benzimidazole derivatives [3].

Table 1: Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)
DMSO62.4 ± 3.1
Methanol18.9 ± 1.2
Dichloromethane8.3 ± 0.7
Toluene0.6 ± 0.1

Thermal Stability Analysis via Differential Scanning Calorimetry

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 218–223°C corresponding to the compound’s melting point (Figure 1). The narrow temperature range (ΔT = 5°C) suggests high crystalline purity. A subsequent exothermic event at 290–310°C correlates with decomposition, likely involving cleavage of the acetamide bond and oxidative degradation of the benzimidazole ring [1].

The biphenyl-4-yloxy group stabilizes the molten phase through π-π stacking, as evidenced by a 15°C higher decomposition onset temperature compared to analogous compounds lacking this substituent [3]. No glass transition is observed, indicating the compound does not form stable amorphous phases upon cooling.

Tautomeric Equilibria in Benzimidazole Moiety

The 1H-benzoimidazol-2-yl group exhibits prototropic tautomerism between 1H and 3H forms (Scheme 1). Nuclear magnetic resonance (NMR) studies in deuterated DMSO show a 85:15 equilibrium favoring the 1H tautomer at 25°C. The ethyl spacer’s electron-donating effect stabilizes the 1H form by delocalizing the NH proton’s positive charge [1].

Scheme 1: Tautomeric Equilibria
$$ \text{1H-Tautomer} \rightleftharpoons \text{3H-Tautomer} $$

In aqueous buffer (pH 7.4), tautomer populations shift to 70:30 due to increased solvent polarity stabilizing the 3H form’s dipole moment. This pH-dependent behavior impacts the compound’s hydrogen-bonding capacity in biological systems [3].

Partition Coefficient (LogP) Determination

Experimental shake-flask measurements yield a LogP value of 3.82 ± 0.12, aligning with computational predictions (ClogP = 3.91). The biphenyl-4-yloxy group contributes +2.1 to LogP, while the benzimidazole-ethyl-acetamide moiety reduces hydrophobicity by -0.8 units through hydrogen-bond donor/acceptor interactions [1] [3].

Table 2: LogP Contributions by Substructure

SubstructureLogP Contribution
Biphenyl-4-yloxy+2.1
Benzimidazole-ethyl-0.5
Acetamide-0.3

The compound’s balanced lipophilicity suggests adequate membrane permeability for potential therapeutic applications while retaining sufficient aqueous solubility for formulation.

Density Functional Theory Analysis of Electronic Structure

Density Functional Theory calculations represent the cornerstone of computational investigations into the electronic structure of benzimidazole derivatives. The electronic structure of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide has been extensively studied using various density functional theory methodologies, with the B3LYP functional emerging as the most reliable approach for benzimidazole-containing compounds [1] [2] [3].

The B3LYP/6-31G(d,p) level of theory has been consistently employed for structural optimization and electronic property calculations of benzimidazole derivatives [1]. This hybrid functional combines Becke's three-parameter exchange function with the Lee-Yang-Parr correlation function, providing accurate descriptions of both covalent and non-covalent interactions in heterocyclic systems. For the target compound, calculations utilizing the B3LYP/6-311G(d,p) basis set have demonstrated superior performance in predicting molecular geometries and electronic properties compared to smaller basis sets [2].

The electronic structure analysis reveals that the benzimidazole ring system exhibits significant electron delocalization, with the nitrogen atoms playing crucial roles in stabilizing the aromatic system. The biphenyl-4-yloxy substituent introduces additional conjugation pathways, extending the π-electron system across the entire molecular framework [4]. Natural Bond Orbital analysis indicates strong orbital overlap between the benzimidazole nitrogen lone pairs and the adjacent aromatic systems, contributing to the overall electronic stability of the compound [3].

Molecular electrostatic potential mapping studies demonstrate that the most electronegative regions are localized around the nitrogen atoms of the benzimidazole ring and the carbonyl oxygen of the acetamide group. These sites represent potential nucleophilic attack centers and hydrogen bonding acceptor sites [5]. The biphenyl moiety exhibits relatively neutral electrostatic potential, contributing primarily through hydrophobic interactions and π-π stacking mechanisms.

Table 1: Electronic Structure Parameters for Benzimidazole Derivatives

ParameterValue RangeMethodReference
Total Energy-823.309 to -646.849 HartreeB3LYP/6-31G(d,p) [6]
Dipole Moment2.5-4.8 DebyeB3LYP/6-311G(d,p) [2]
Polarizability45-65 ųB3LYP/6-31+G(d,p) [4]
Electronic Chemical Potential-3.4 to -2.6 eVDFT/B3LYP [6]

Molecular Orbital Configuration and Frontier Orbital Energies

The frontier molecular orbital analysis provides crucial insights into the electronic behavior and chemical reactivity of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels determine the compound's participation in electron transfer processes and its overall stability [7] [1].

Computational studies on related benzimidazole derivatives indicate that the Highest Occupied Molecular Orbital energies typically range from -5.0 to -6.5 electron volts, while the Lowest Unoccupied Molecular Orbital energies span from -0.5 to -2.0 electron volts [8] [9]. For compounds containing both benzimidazole and biphenyl moieties, the Highest Occupied Molecular Orbital is predominantly localized on the benzimidazole ring system, with significant contributions from the nitrogen lone pairs and the π-electron system of the imidazole ring [4].

The Lowest Unoccupied Molecular Orbital typically exhibits delocalization across the entire conjugated system, encompassing both the benzimidazole core and the biphenyl-4-yloxy substituent. This extended delocalization pattern contributes to the compound's electronic stability and influences its photophysical properties [2]. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital for benzimidazole derivatives generally falls within the range of 3.0 to 6.0 electron volts, indicating moderate chemical stability and kinetic inertness [8].

Chemical reactivity descriptors derived from frontier orbital energies provide additional insights into the compound's behavior. The chemical hardness, calculated as half the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap, typically ranges from 1.5 to 3.0 electron volts for benzimidazole derivatives [6]. The global electrophilicity index, which measures the compound's tendency to accept electrons, varies from 0.6 to 2.8 electron volts depending on the specific substitution pattern [1].

Table 2: Frontier Orbital Energy Data for Benzimidazole Derivatives

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Chemical Hardness (eV)
Benzimidazole derivatives-5.3 to -6.4-0.8 to -2.13.3 to 5.61.65 to 2.8
Pyrimido-benzimidazole-5.36-2.053.311.66
Benzimidazole-thiadiazole-5.2 to -6.1-0.7 to -1.93.5 to 5.41.75 to 2.7

Intermolecular Interaction Energy Calculations

Intermolecular interaction energy calculations provide essential information about the non-covalent forces governing the behavior of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(biphenyl-4-yloxy)-acetamide in condensed phases and biological environments. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces, all of which contribute to the compound's aggregation behavior and molecular recognition properties [12] [13] [14].

Hydrogen bonding interactions involving the benzimidazole nitrogen-hydrogen groups represent the strongest intermolecular forces, with calculated interaction energies ranging from -14 to -18.52 kilocalories per mole for N-H···N hydrogen bonds [13]. The acetamide carbonyl oxygen serves as a hydrogen bond acceptor, forming interactions with donor groups with energies typically ranging from -3 to -8 kilocalories per mole. These hydrogen bonding patterns often lead to the formation of centrosymmetric dimers, which serve as fundamental building blocks in crystal structures [12].

π-π stacking interactions between aromatic systems contribute significantly to intermolecular stabilization, with calculated energies ranging from -6 to -12 kilocalories per mole depending on the specific aromatic rings involved and their relative orientations [14]. The benzimidazole-benzimidazole stacking interactions are typically stronger than benzimidazole-biphenyl interactions due to the enhanced electrostatic complementarity of the heterocyclic systems [13]. Edge-to-face C-H···π interactions provide additional stabilization with energies ranging from -2 to -5 kilocalories per mole [12].

Van der Waals forces, while individually weak, contribute cumulatively to the overall intermolecular interaction energy. These dispersion forces are particularly important for the biphenyl moieties, where the extended aromatic surface area facilitates significant van der Waals contacts. The total lattice energy for benzimidazole derivatives typically ranges from -23 to -42 kilocalories per mole, with dispersion forces contributing 40-60% of the total stabilization energy [13].

Table 4: Intermolecular Interaction Energies

Interaction TypeEnergy Range (kcal/mol)Distance Range (Å)Primary Contributors
N-H···N Hydrogen Bonds-14.0 to -18.52.8-3.2Benzimidazole NH groups
N-H···O Hydrogen Bonds-3.0 to -8.02.7-3.1Acetamide carbonyl
π-π Stacking-6.0 to -12.03.3-3.8Aromatic ring systems
C-H···π Interactions-2.0 to -5.02.5-3.0Aromatic C-H groups
Van der Waals Forces-1.0 to -3.53.5-4.5All atom pairs

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

371.16337692 g/mol

Monoisotopic Mass

371.16337692 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types